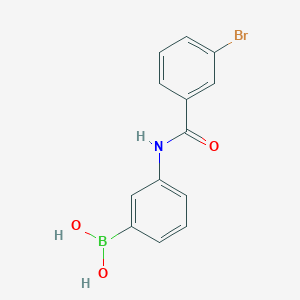

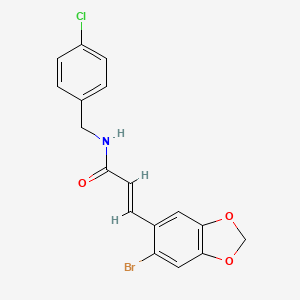

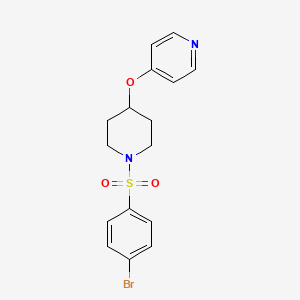

![molecular formula C12H12BrNO B2376105 3-[(4-Bromophenyl)amino]cyclohex-2-en-1-one CAS No. 159302-01-9](/img/structure/B2376105.png)

3-[(4-Bromophenyl)amino]cyclohex-2-en-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Bromophenyl)amino]cyclohex-2-en-1-one is a chemical compound that is used in various applications . It is available for purchase from several suppliers .

Chemical Reactions Analysis

2-Cyclohexen-1-one, a related compound, is a versatile electrophile employed in a range of addition reactions including conjugate addition of organocopper nucleophiles, Michael reaction with enol silanes, and phosphoniosilylations . It’s plausible that 3-[(4-Bromophenyl)amino]cyclohex-2-en-1-one might exhibit similar reactivity, but specific details about its chemical reactions are not available in the search results.Scientific Research Applications

Crystallography and Molecular Structure

One area of research involving 3-[(4-Bromophenyl)amino]cyclohex-2-en-1-one is in the field of crystallography and molecular structure. For instance, the compound has been involved in the formation of a stoichiometric cocrystal, as a reaction product with one of its early precursors. This study provides insights into the molecular interactions and structural configurations of such compounds (Cruz et al., 2006). Additionally, the X-ray crystallographic structure of an anticonvulsant enaminone derivative has been determined, offering valuable information on the molecular conformation responsible for biological activity (Edafiogho et al., 2003).

Synthesis and Chemical Reactions

Another significant area of research is the synthesis and reaction dynamics of compounds related to 3-[(4-Bromophenyl)amino]cyclohex-2-en-1-one. For example, the synthesis of tetrahydroindazol-4(5H)one and 7-thione from the reaction of functionalized cyclic enaminones with hydrazine has been explored, showcasing the compound's utility in forming new chemical structures (Ashry et al., 2019). Furthermore, research on ring-closing metathesis-based synthesis involving similar compounds highlights the compound's versatility in synthetic organic chemistry (Cong & Yao, 2006).

Potential Therapeutic Applications

While the focus is not on drug use and dosage, it's worth noting that some derivatives of 3-[(4-Bromophenyl)amino]cyclohex-2-en-1-one have been studied for their potential therapeutic applications. For instance, anticonvulsant activities have been evaluated, providing insights into the compound's possible use in medical treatments (Masocha et al., 2016).

Corrosion Inhibition

Another interesting application is in the field of corrosion inhibition. Derivatives of 3-[(4-Bromophenyl)amino]cyclohex-2-en-1-one have been investigated for their effectiveness in inhibiting corrosion, particularly in mild steel (Verma et al., 2015).

Photocyclisation and Heterocyclic Compound Synthesis

Research also delves into the use of 3-[(4-Bromophenyl)amino]cyclohex-2-en-1-one derivatives in photocyclisation processes, which are crucial for the synthesis of various heterocyclic compounds. This aspect of research opens doors to creating novel compounds with potential applications in various fields, including pharmaceuticals and materials science (Iida et al., 1978).

properties

IUPAC Name |

3-(4-bromoanilino)cyclohex-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO/c13-9-4-6-10(7-5-9)14-11-2-1-3-12(15)8-11/h4-8,14H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIYDLSQLSNJTKL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CC(=O)C1)NC2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-Bromophenyl)amino]cyclohex-2-en-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

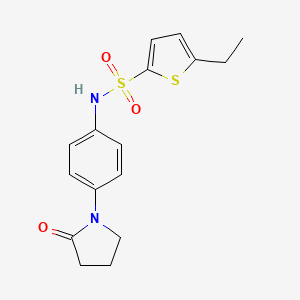

![N-[4-[4-[Methyl(pyrimidin-4-yl)amino]piperidin-1-yl]sulfonylphenyl]acetamide](/img/structure/B2376026.png)

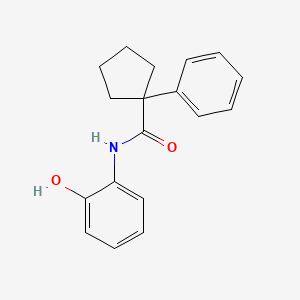

![5-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-N-[(4-methylphenyl)methyl]-1,3,4-thiadiazole-2-carboxamide](/img/structure/B2376028.png)

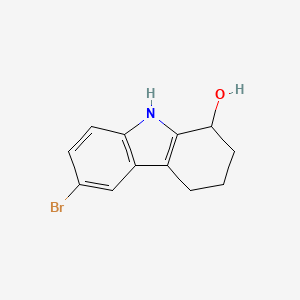

![7-methyl-4-oxo-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2376029.png)

![[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-cyclohexylmethanone](/img/structure/B2376044.png)

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2376045.png)